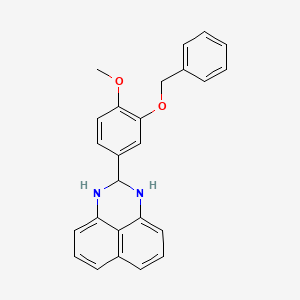
2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a perimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with benzyloxy and methoxy groups on the phenyl ring. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Perimidine Core: The perimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and an aldehyde or ketone.
Introduction of Benzyloxy and Methoxy Groups: The phenyl ring is functionalized with benzyloxy and methoxy groups through nucleophilic substitution reactions. For instance, the methoxy group can be introduced using methanol and a suitable catalyst, while the benzyloxy group can be added using benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to replace existing substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), methanol (CH₃OH), appropriate bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.
科学的研究の応用
2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The perimidine core may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine
- 3-(3-Benzyloxy-4-methoxy-phenyl)-1-(4-benzyloxy-3-methoxy-phenyl)-propenone
- 2-(4-Benzyloxy-3-methoxy-phenyl)-ethanol
Uniqueness
2-(3-Benzyloxy-4-methoxy-phenyl)-2,3-dihydro-1H-perimidine is unique due to its specific substitution pattern and the presence of the perimidine core. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C25H22N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(4-methoxy-3-phenylmethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C25H22N2O2/c1-28-22-14-13-19(15-23(22)29-16-17-7-3-2-4-8-17)25-26-20-11-5-9-18-10-6-12-21(27-25)24(18)20/h2-15,25-27H,16H2,1H3 |
InChIキー |
SMWVYVQZKVEHBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)
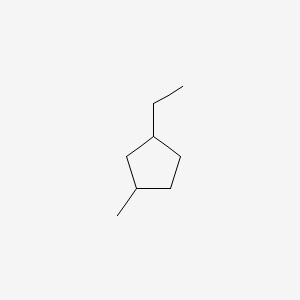


![2-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11994684.png)
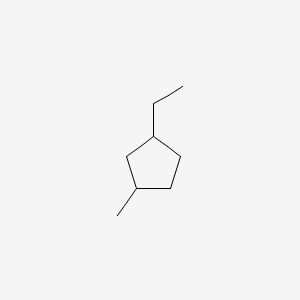
![{2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11994703.png)
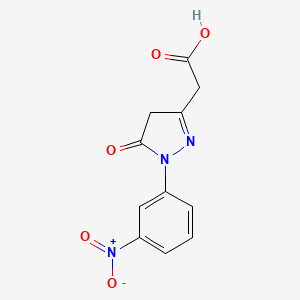
![5-(4-Tert-butylphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994724.png)
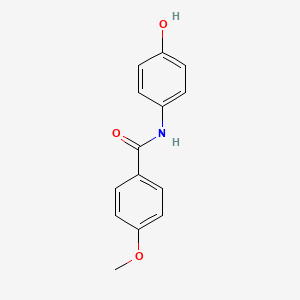
![3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994731.png)

